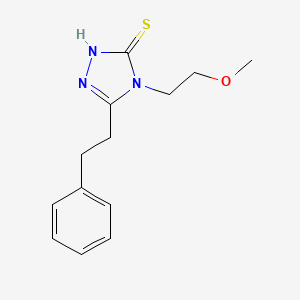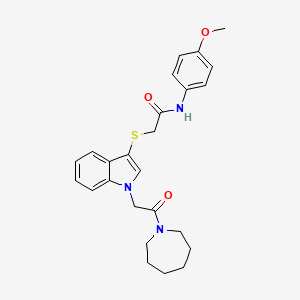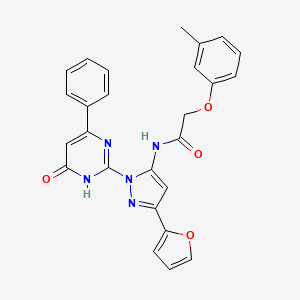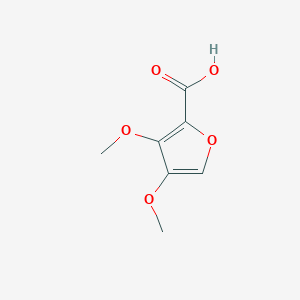
4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C13H17N3OS and its molecular weight is 263.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Green Chemistry
Triazole derivatives are of great importance in the development of new drugs due to their diverse biological activities. The preparation of 1,2,4-triazole compounds is subject to ongoing research to find more efficient, green chemistry approaches. These efforts aim to address current challenges in sustainability and energy savings while meeting the needs for new therapeutic agents against emerging diseases and antibiotic-resistant bacteria (Ferreira et al., 2013).
Biological Activities
1,2,4-Triazole derivatives demonstrate a broad range of biological activities. Recent studies have highlighted their potential in antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral applications. This versatility makes triazoles a promising direction for scientific research, particularly in drug discovery and development (Ohloblina, 2022).
Pharmaceutical Applications
The diverse biological activities of 1,2,4-triazoles have been harnessed in various pharmaceutical applications, including as core structures in the development of new chemical entities and pharmaceuticals. Many studies focus on evaluating these compounds across several biological targets, contributing to a deeper understanding of their potential therapeutic benefits (Kaplaushenko, 2019).
Antifungal and Antibacterial Agents
Triazole derivatives, including 1,2,4-triazoles, have been extensively investigated for their antifungal and antibacterial properties. These compounds are particularly relevant in the development of new treatments against resistant strains of bacteria and fungi, addressing a crucial need in contemporary medicine for more effective and less toxic options (Kazeminejad et al., 2022).
Material Science and Engineering
Besides their biomedical applications, 1,2,4-triazole derivatives are also explored in material science and engineering for their potential in creating innovative materials with unique properties, such as polymers and coatings, that could have applications in various industries, including electronics, automotive, and aerospace (Prozorova & Pozdnyakov, 2023).
Propiedades
IUPAC Name |
4-(2-methoxyethyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-17-10-9-16-12(14-15-13(16)18)8-7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVSVNLGCVEYDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NNC1=S)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901333708 |
Source


|
| Record name | 4-(2-methoxyethyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807173 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
663181-86-0 |
Source


|
| Record name | 4-(2-methoxyethyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(benzenesulfonyl)-2-[4-(2-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2504850.png)
![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2504853.png)
![N-(benzo[d]thiazol-2-yl)-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide](/img/structure/B2504854.png)





![[5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2504864.png)

![4-((1H-imidazol-1-yl)methyl)-N-([3,3'-bipyridin]-5-ylmethyl)benzamide](/img/structure/B2504867.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2504868.png)


